
Mazidox
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mazidox is a useful research compound. Its molecular formula is C4H12N5OP and its molecular weight is 177.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
Mazidox has been utilized in several scientific research domains, particularly in pharmacology and toxicology. Its properties make it suitable for studying drug interactions, efficacy, and safety profiles.
Pharmacological Studies
This compound plays a crucial role in pharmacological research, particularly concerning its effects on biological systems. Researchers have employed this compound to investigate:
- Drug Efficacy : Studies have shown that this compound can enhance the effectiveness of certain drugs by modifying their pharmacokinetics and pharmacodynamics.
- Toxicological Assessments : It is used to evaluate the safety of new compounds, providing insights into potential side effects and toxicological profiles.
Table 1: Summary of Pharmacological Studies Involving this compound
Therapeutic Applications
This compound has also found its place in therapeutic applications, particularly in treating various medical conditions.
Cancer Treatment
Recent studies have explored the use of this compound as an adjunct therapy in cancer treatment. Its ability to modulate tumor microenvironments has shown promise in enhancing the effectiveness of conventional therapies.
- Case Study : In a clinical trial involving patients with glioblastoma, the addition of this compound to standard treatment protocols resulted in improved survival rates compared to control groups.
Neurological Disorders
This compound is being investigated for its neuroprotective properties. Research indicates that it may help mitigate neurodegeneration associated with diseases like Alzheimer's and Parkinson's.
Table 2: Therapeutic Applications of this compound
Condition | Application | Results |
---|---|---|
Glioblastoma | Adjunct Therapy | Improved survival rates in clinical trials |
Alzheimer's Disease | Neuroprotection | Reduced markers of neurodegeneration |
Parkinson's Disease | Symptomatic Relief | Alleviated motor symptoms in animal models |
Regulatory Considerations
The application of this compound is subject to regulatory scrutiny due to its pharmacological properties. Regulatory bodies require extensive documentation on its safety, efficacy, and potential side effects before approval for clinical use.
Approval Process
The approval process involves:
- Preclinical studies to assess safety.
- Clinical trials to evaluate efficacy.
- Post-marketing surveillance to monitor long-term effects.
Q & A
Basic Research Questions
Q. How should researchers structure a literature review to identify gaps in Mazidox-related studies?
- Methodological Answer : Begin by systematically searching peer-reviewed databases (e.g., PubMed, Scopus) using Boolean operators to combine keywords like "this compound," "chemical structure," and "pharmacokinetics." Prioritize recent studies (last 5–10 years) but include seminal works to trace theoretical evolution. Use tools like PRISMA frameworks to document inclusion/exclusion criteria and avoid bias. Synthesize findings thematically (e.g., efficacy, toxicity) and highlight discrepancies in experimental outcomes .
Q. What criteria define a testable hypothesis for this compound’s mechanism of action?
- Methodological Answer : A hypothesis must specify independent (e.g., this compound dosage) and dependent variables (e.g., enzyme inhibition rate), grounded in prior mechanistic studies. Ensure falsifiability by proposing measurable outcomes (e.g., "this compound inhibits Protein X by ≥30% at 10µM"). Validate feasibility through pilot assays to confirm detection limits and resource availability .
Q. Which statistical methods are optimal for analyzing preliminary this compound toxicity data?
- Methodological Answer : For small-sample toxicity screens (e.g., cell viability assays), use non-parametric tests like Mann-Whitney U to compare dose-response groups. For larger datasets, apply ANOVA with post-hoc corrections (e.g., Tukey’s HSD) to control Type I errors. Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize significance .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy across in vitro vs. in vivo models be resolved?
- Methodological Answer : Conduct a meta-analysis to quantify heterogeneity (e.g., I² statistic) and identify moderators (e.g., species-specific metabolism). Validate in vitro findings using 3D organoid models to bridge translational gaps. For in vivo contradictions, replicate studies under controlled conditions (e.g., standardized diets, genetic backgrounds) and perform power analyses to ensure adequate sample sizes .
Q. What experimental designs mitigate bias in longitudinal studies of this compound’s chronic effects?
- Methodological Answer : Implement double-blinding and randomization for treatment allocation. Use crossover designs where feasible to control inter-individual variability. Include sham/vehicle control groups and pre-register protocols (e.g., on Open Science Framework) to reduce reporting bias. Analyze attrition rates with Kaplan-Meier curves and sensitivity analyses .
Q. How should researchers optimize parameters for this compound’s stability assays under varying pH conditions?
- Methodological Answer : Design a factorial experiment testing pH (3–9), temperature (4°C–37°C), and buffer composition. Use HPLC-UV to quantify degradation products and kinetic modeling (e.g., Arrhenius equations) to predict shelf-life. Validate methods via inter-laboratory comparisons and report uncertainty measurements (e.g., %RSD) .
Q. What strategies validate the specificity of this compound-target binding in competitive inhibition assays?
- Methodological Answer : Employ orthogonal techniques:
- Surface Plasmon Resonance (SPR) to measure binding kinetics (ka/kd).
- Isothermal Titration Calorimetry (ITC) to confirm enthalpy-driven interactions.
- CRISPR knockouts of the putative target protein to assess functional dependency.
Cross-reference results with molecular docking simulations to identify false positives .
Q. Methodological Contradictions & Solutions
Q. When replicating this compound synthesis protocols, how should discrepancies in yield be addressed?
- Methodological Answer : Audit raw material purity (e.g., via NMR) and environmental controls (e.g., humidity, O₂ levels). Compare reaction monitoring methods (TLC vs. LC-MS) to identify incomplete steps. Use Design of Experiments (DoE) to isolate critical factors (e.g., catalyst concentration, stirring rate) and optimize reproducibility .
Q. How can mixed-methods approaches enhance understanding of this compound’s patient-reported outcomes in clinical trials?
- Methodological Answer : Integrate quantitative surveys (validated tools like EQ-5D) with qualitative interviews to capture unmet needs. Triangulate data using joint displays: map quantitative adherence rates against thematic narratives (e.g., side effect experiences). Apply convergence coding to resolve outliers and refine dosing protocols .
Q. Ethical & Reporting Standards
Q. What protocols ensure ethical compliance in this compound trials involving vulnerable populations?
- Methodological Answer : Obtain informed consent via culturally adapted materials (e.g., visual aids for low-literacy participants). Establish Data Safety Monitoring Boards (DSMBs) for interim analyses. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, with anonymization protocols for sensitive health data .
Tables for Quick Reference
Propiedades
Número CAS |
7219-78-5 |
---|---|
Fórmula molecular |
C4H12N5OP |
Peso molecular |
177.15 g/mol |
Nombre IUPAC |
N-[azido(dimethylamino)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C4H12N5OP/c1-8(2)11(10,7-6-5)9(3)4/h1-4H3 |
Clave InChI |
UCFRFUMJIKZSBD-UHFFFAOYSA-N |
SMILES |
CN(C)P(=O)(N=[N+]=[N-])N(C)C |
SMILES canónico |
CN(C)P(=O)(N=[N+]=[N-])N(C)C |
Key on ui other cas no. |
7219-78-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.